molecular formula C11H14BrN3O B14837754 (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone

(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone

Cat. No.: B14837754
M. Wt: 284.15 g/mol
InChI Key: DPVVNRAVIGKEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is a chemical compound that features a bromopyridine moiety and a methylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone typically involves the reaction of 4-bromopyridine-2-carbonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used in substitution reactions.

    Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved would depend on the context of its use in medicinal chemistry or other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

(4-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3

InChI Key

DPVVNRAVIGKEFP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.